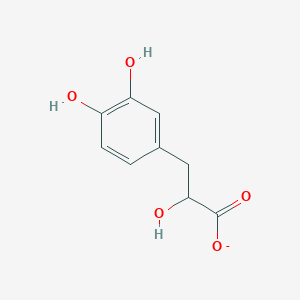
3-(3,4-Dihydroxyphenyl)lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is the conjugate base of 3-(3,4-dihydroxyphenyl)lactic acid and is a major species at physiological pH 7.3 . This compound is part of the phenylpropanoic acids class and is known for its various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(3,4-Dihydroxyphenyl)lactate can be synthesized through a multi-enzyme cascade reaction. This involves the conversion of 3,4-dihydroxyphenyl-L-alanine (L-DOPA) in Escherichia coli by introducing tyrosine aminotransferase, glutamate dehydrogenase, and aromatic lactate dehydrogenase . The genes in the pathway are overexpressed and fine-tuned for the production of either the ®- or (S)-enantiomer of 3,4-dihydroxyphenyllactic acid. The optimal concentration of L-glutamate for production is found to be 20 mM .
Industrial Production Methods
Industrial production of this compound often involves biotransformation methods due to their high productivity and yield. Traditional chemical synthesis methods, such as those starting from 3,4-dihydroxybenzaldehyde, are less favored due to their complexity and lower yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dihydroxyphenyl)lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dihydroxyphenyl)lactate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential antioxidant.
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydroxyphenyl)lactate involves its interaction with various molecular targets and pathways. It has been shown to inhibit oxidative stress by decreasing reactive oxygen species levels and modulating the expression of genes involved in oxidative stress responses . This compound also affects the levels of endothelin-1 and haem oxygenase-1, contributing to its protective role in conditions like peritoneal fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dihydroxyphenyl)lactic acid: The conjugate acid of 3-(3,4-dihydroxyphenyl)lactate.
2-(3,4-Dihydroxyphenyl)acetic acid: Another compound in the catechol class.
Rosmarinic acid: A compound with similar antioxidant properties.
Uniqueness
This compound is unique due to its specific biological activities, particularly its role in inhibiting oxidative stress and its potential therapeutic applications in cardiovascular and neurological disorders. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H9O5- |
|---|---|
Molekulargewicht |
197.16 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1 |
InChI-Schlüssel |
PAFLSMZLRSPALU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B1258880.png)


![(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1258886.png)
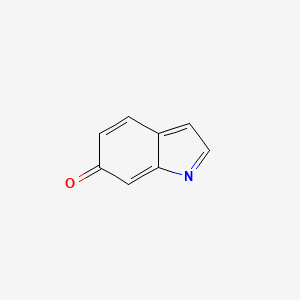
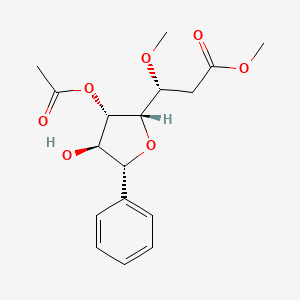
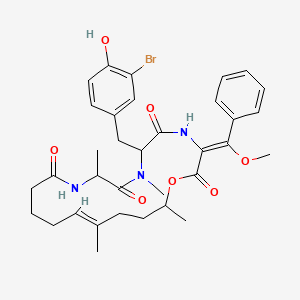
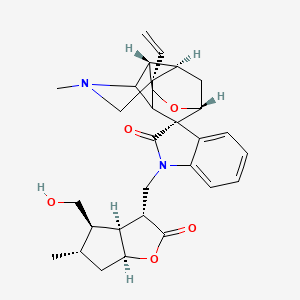
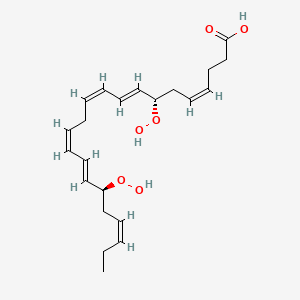

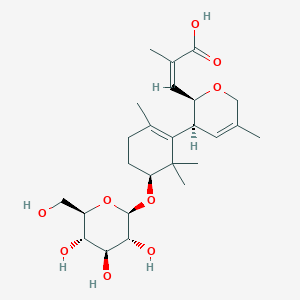
![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)
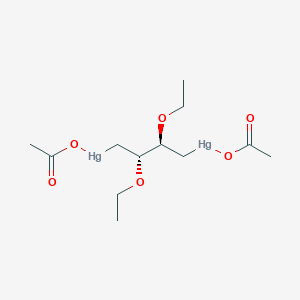
![3-hex-1-ynyl-5H-indazolo[2,3-a][3,1]benzoxazine](/img/structure/B1258903.png)
